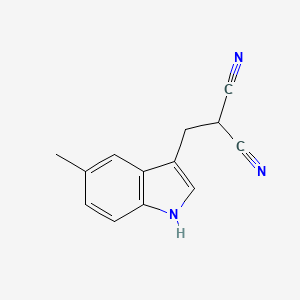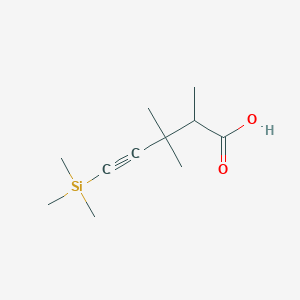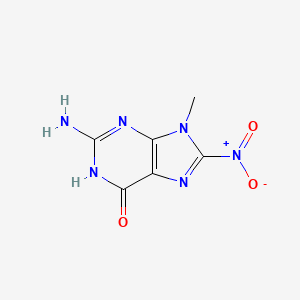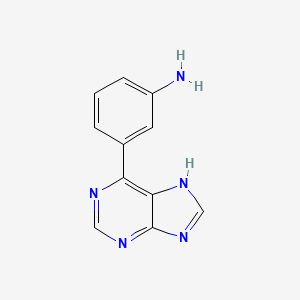![molecular formula C11H14O2Si B11892916 2H-Pyran-2-one, 6-methyl-4-[(trimethylsilyl)ethynyl]- CAS No. 502624-16-0](/img/structure/B11892916.png)
2H-Pyran-2-one, 6-methyl-4-[(trimethylsilyl)ethynyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran-2-one, 6-methyl-4-[(trimethylsilyl)ethynyl]-: is an organic compound belonging to the pyranone family. Pyranones are heterocyclic compounds containing a six-membered ring with one oxygen atom and a ketone functional group. This specific compound is characterized by the presence of a methyl group at the 6-position and a trimethylsilyl-ethynyl group at the 4-position, making it a unique derivative of 2H-pyran-2-one.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyran-2-one, 6-methyl-4-[(trimethylsilyl)ethynyl]- typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyranone derivative.
Functional Group Introduction:
Reaction Conditions: The reaction is typically carried out in the presence of a base, such as triethylamine, and a solvent, such as tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the ketone functional group, converting it into an alcohol.
Substitution: The trimethylsilyl-ethynyl group can participate in substitution reactions, where the trimethylsilyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Building Block: The compound serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes, particularly those involving enzyme-catalyzed reactions.
Medicine:
Drug Development: Its unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry:
Material Science: The compound can be used in the synthesis of advanced materials, such as polymers or nanomaterials, with specific properties.
Mechanism of Action
The mechanism of action of 2H-Pyran-2-one, 6-methyl-4-[(trimethylsilyl)ethynyl]- involves its interaction with molecular targets, such as enzymes or receptors. The trimethylsilyl-ethynyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- 2H-Pyran-2-one, 4-methoxy-6-methyl-
- 2H-Pyran-2-one, 6-methyl-4-methoxy-
- 2H-Pyran-2-one, 4-hydroxy-6-methyl-
Comparison:
- Structural Differences: The presence of different substituents at the 4-position (e.g., methoxy, hydroxy, trimethylsilyl-ethynyl) distinguishes these compounds from each other.
- Reactivity: The trimethylsilyl-ethynyl group in 2H-Pyran-2-one, 6-methyl-4-[(trimethylsilyl)ethynyl]- imparts unique reactivity, particularly in substitution and coupling reactions.
- Applications: While all these compounds can serve as building blocks in organic synthesis, the specific substituents can influence their suitability for different applications, such as catalysis, drug development, or material science.
Properties
CAS No. |
502624-16-0 |
|---|---|
Molecular Formula |
C11H14O2Si |
Molecular Weight |
206.31 g/mol |
IUPAC Name |
6-methyl-4-(2-trimethylsilylethynyl)pyran-2-one |
InChI |
InChI=1S/C11H14O2Si/c1-9-7-10(8-11(12)13-9)5-6-14(2,3)4/h7-8H,1-4H3 |
InChI Key |
ILCXSMZNUMWWDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=O)O1)C#C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Nitroimidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B11892852.png)


![(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B11892864.png)







